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Compound of Interest

Compound Name: N-Boc-Fmoc L-Canavanine

CAS No.: 190723-97-8

Cat. No.: B1384631 Get Quote

Executive Summary
Target Molecule:

-(9-Fluorenylmethoxycarbonyl)-L-canavanine-

-tert-butyl carbamate Common Nomenclature: Fmoc-L-Canavanine(Boc)-OH CAS Registry:
359436-96-7 (Generic for protected derivatives) Application: Solid-Phase Peptide Synthesis
(SPPS) of arginine-analogue containing peptides.

L-Canavanine (2-amino-4-(guanidinooxy)butyric acid) is a non-proteinogenic amino acid and a

structural analog of L-Arginine.[1] Its incorporation into peptides is a critical strategy in drug

development for probing arginine-dependent enzymes (e.g., nitric oxide synthase) and studying

protein structure-function relationships due to its altered pKa (~7.0 vs 12.5 for Arg) and

hydrogen-bonding capabilities.

This guide details the synthesis of orthogonally protected L-Canavanine suitable for Fmoc-

based SPPS. The protocol focuses on the Mitsunobu etherification strategy, which offers

superior stereochemical control and yield compared to the traditional lactone-opening or

copper-chelation methods.
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The synthesis of Fmoc-L-Canavanine(Boc)-OH requires establishing three distinct zones of

protection:

-Amine: Fmoc (Base-labile, for SPPS chain elongation).

-Guanidinooxy: Boc (Acid-labile, for final resin cleavage/global deprotection).

-Carboxyl: Free acid (for coupling), but must be protected as an ester (Allyl or t-Butyl) during
the synthesis of the side chain to prevent cyclization or interference.

Retrosynthetic Logic
The guanidinooxy group (

) is constructed via the formation of the C-O bond. The most robust disconnection is at the
ether linkage, tracing back to N-Fmoc-L-Homoserine and a protected N-hydroxyguanidine
species.

Precursor A:

-Fmoc-L-Homoserine Allyl Ester (Provides the chiral backbone).

Precursor B:

-Di-Boc-N''-hydroxyguanidine (Provides the protected guanidinooxy moiety).

Key Transformation: Mitsunobu Reaction (Stereoinversion is not an issue at the

-carbon, but side reactions must be managed).
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Figure 1: Retrosynthetic analysis of Fmoc-L-Canavanine(Boc)-OH via the Mitsunobu route.

Detailed Synthesis Protocol
Phase 1: Preparation of the Scaffold
Objective: Synthesize

-Fmoc-L-Homoserine Allyl Ester (Fmoc-Hse-OAll). Rationale: The allyl ester is chosen because
it can be removed under neutral conditions (Pd(0)) that do not affect the acid-labile Boc group
or the base-labile Fmoc group.

Starting Material:

-Fmoc-L-Aspartic acid

-tert-butyl ester

-allyl ester (Commercially available or synthesized from Fmoc-Asp-OAll).

Note: Direct reduction of Aspartic acid derivatives is a common route to Homoserine.

Alternatively, start with Fmoc-L-Homoserine directly if available, and esterify with Allyl
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bromide/Cs2CO3.

Protocol (Esterification of Fmoc-Hse-OH):

Dissolve Fmoc-L-Homoserine (10 mmol) in dry DMF (50 mL).

Add

(0.6 eq) and stir for 15 min.

Add Allyl bromide (1.1 eq) dropwise.

Stir at RT for 4 hours.

Workup: Dilute with EtOAc, wash with water/brine. Dry over ngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.[2]

Purification: Flash chromatography (Hexane/EtOAc).[3]

Yield Expectation: >85%.

Phase 2: The Mitsunobu Coupling (Critical Step)
Objective: Install the guanidinooxy side chain. Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD),

-Di-Boc-hydroxyguanidine.

Step-by-Step:

Setup: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-Hse-OAll (1.0 eq,

e.g., 5 mmol) and

-Di-Boc-N''-hydroxyguanidine (1.2 eq) in anhydrous THF (0.1 M concentration).

Activation: Add

(1.5 eq) to the solution. Cool the mixture to 0°C.
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Coupling: Add DIAD (1.5 eq) dropwise over 20 minutes. The solution will turn yellow.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

Monitor by TLC (formation of product, disappearance of alcohol).

Workup: Concentrate THF in vacuo. Redissolve residue in minimal EtOAc/Hexane.

Purification: The byproduct triphenylphosphine oxide (

) is difficult to remove. Use flash chromatography with a gradient of Hexane:EtOAc (9:1 to
7:3).

Tip: If separation is difficult, precipitate

by adding cold ether/hexane before the column.

Product:

-Fmoc-

-di-Boc-L-Canavanine Allyl Ester.

Phase 3: C-Terminal Deprotection
Objective: Remove the Allyl ester to yield the free acid for SPPS. Catalyst:

Tetrakis(triphenylphosphine)palladium(0) [

]. Scavenger: Phenylsilane (

) or N-Methylaniline.

Step-by-Step:

Dissolve the intermediate from Phase 2 in dry DCM (0.1 M).

Add

(2.0 eq) (acts as the allyl acceptor).

Add
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(0.05 eq).

Stir under Argon for 1–2 hours. The solution usually darkens.

Workup: Evaporate DCM.

Purification: The product is an acid. Dissolve in saturated

(aq), wash with

(removes non-acidic byproducts). Acidify the aqueous layer with dilute

(to pH 3) and extract rapidly with EtOAc.

Critical: Do not use strong acid (HCl) to avoid Boc removal.

Final Isolation: Dry EtOAc layer, evaporate, and precipitate from DCM/Hexane.

Analytical Validation (QC)
To ensure the integrity of the synthesized building block, the following parameters must be met:

Test Method Acceptance Criteria

Identity 1H-NMR (400 MHz, DMSO-d6)

Characteristic Fmoc signals

(7.3-7.9 ppm), Boc singlet (1.4-

1.5 ppm), Guanidinooxy NH

signals.

Purity
HPLC (C18, ACN/H2O + 0.1%

TFA)
> 98.0%

Chirality
Chiral HPLC or Marfey's

Analysis
< 0.5% D-enantiomer

Mass ESI-MS

[M+H]+ consistent with calc.

mass (approx. 600-650 Da

depending on di-Boc).

NMR Diagnostic Peaks (Expected)
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1.45 (s, 18H): di-Boc groups.

4.1-4.4 (m, 3H): Fmoc

and CH.

3.9 (t, 2H):

-

(adjacent to O-N). Distinctive downfield shift compared to homoserine.
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Figure 2: Operational workflow for the synthesis of Fmoc-Can(Boc)2-OH.

Safety & Handling
L-Canavanine Toxicity: While the protected forms are less biologically active, L-Canavanine

is a potent arginine antimetabolite. It can be incorporated into proteins, leading to

autoimmune-like symptoms (e.g., lupus-like syndrome in primates). Handle all precursors

and dust with gloves, goggles, and a fume hood.

DIAD: An explosive hazard if heated under confinement. Store in a fridge; use behind a blast

shield if scaling up >10g.

Storage: The final product, Fmoc-Can(Boc)2-OH, should be stored at -20°C under desiccant.

The N-O bond is sensitive to strong reducing agents; avoid storing in solvents containing

thiols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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